Lipophilicity (XLogP3) Differentiation Against Unsubstituted Benzyl Analog
The target compound exhibits a predicted XLogP3 of 1.8, which is 0.48 log units lower than the unsubstituted benzyl analog (2‑(benzylcarbamoyl)pyridine‑3‑carboxylic acid, XLogP3 = 2.28) . The 4‑methoxy substituent introduces an additional hydrogen‑bond acceptor, increasing polarity and reducing membrane permeability relative to the benzyl comparator. This difference is critical for achieving desired oral bioavailability windows in P2Y12 antagonist programs [1].
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2‑(Benzylcarbamoyl)pyridine‑3‑carboxylic acid: XLogP3 = 2.28 |
| Quantified Difference | ΔXLogP3 = –0.48 log units (more hydrophilic) |
| Conditions | Computational prediction; ChemicalBook / ChemSrc databases |
Why This Matters
A 0.48 logP reduction shifts the compound from a Lipinski Rule‑of‑5 borderline region to a more favorable drug‑like space, directly influencing procurement decisions for lead optimization libraries.
- [1] US20070244088: New Pyridine Analogues II, P2Y12 receptor antagonist patent background. Accessed 2026-05-02. View Source
